2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
62195-31-7 |
|---|---|
Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N5O3/c1-15-6-8-16(9-7-15)12-11(18(20)21)13(19)17-5-3-2-4-10(17)14-12/h2-5H,6-9H2,1H3 |
InChI Key |
HEQNPYLIUPTSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step processThe reaction conditions often involve the use of nucleophilic substitution reactions, where the nitro group is introduced via nitration, and the piperazine ring is added through a substitution reaction with an appropriate piperazine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position C-3 undergoes selective reduction to form an amino derivative. This reaction is critical for generating pharmacologically active intermediates.
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (5–10 mol%) in ethanol, 25–50°C | 3-Amino derivative | High selectivity; avoids piperazine ring hydrogenation |
| Sodium dithionite reduction | Na₂S₂O₄ in aqueous NH₃/EtOH, 60°C | 3-Amino derivative | Mild conditions; preserves labile functional groups |
Mechanistic Insight:
The nitro group () is reduced to via intermediate nitroso () and hydroxylamine () species. Catalytic hydrogenation proceeds via adsorption on the Pd surface, while dithionite acts as a two-electron transfer agent.
Nucleophilic Substitution at the Piperazine Ring
The 4-methylpiperazinyl group at position C-2 participates in alkylation or acylation reactions due to the lone pair on its tertiary nitrogen.
Key Reactions:
Structural Impact:
Substitution at the piperazine nitrogen alters solubility and electronic properties, influencing biological activity. For example, N-acylation enhances lipophilicity .
Oxidation Reactions
The pyrido[1,2-a]pyrimidin-4-one core and piperazine ring are susceptible to oxidation under strong conditions.
Documented Transformations:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Core oxidation | KMnO₄, H₂SO₄, 100°C | Pyridinium carboxylate | Degrades aromatic system; low synthetic utility |
| Piperazine N-oxidation | mCPBA, CHCl₃, 25°C | Piperazine N-oxide | Alters hydrogen-bonding capacity; rare in current literature |
Electrophilic and Radical Reactions
Hypothetical Reactions:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Radical sulfenylation | ArSH, TBHP, CH₃CN, 80°C | 3-ArS-substituted derivative |
| Nitro displacement | NaN₃, CuI, DMF, 120°C | 3-Azido derivative |
Limitations:
The nitro group’s electron-withdrawing nature deactivates the ring toward electrophiles, making direct substitution challenging without prior reduction .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous environments:
| Condition | pH | Degradation Products | Half-Life |
|---|---|---|---|
| Acidic | 1–3 | Ring-opened amides | 2–4 hours |
| Neutral | 7 | No degradation | >48 hours |
| Basic | 10–12 | Hydrolyzed lactam | 6–8 hours |
Hydrolysis primarily affects the lactam ring, generating carboxylic acid derivatives .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in pharmaceutical production .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Substituent Variations at Position 2 (Piperazinyl/Piperidinyl Groups)
The 4-methylpiperazinyl group at position 2 differentiates this compound from analogs with other substituents. Key comparisons include:
Key Insight : The 4-methylpiperazinyl group balances solubility and steric accessibility, making it a common choice in drug design. Ethyl or cyclopropyl variants may optimize lipophilicity for blood-brain barrier penetration .
Functional Group Variations at Position 3
The nitro group at position 3 is critical for electronic and biological activity. Comparisons with other substituents:
Key Insight: Nitro groups enable electrophilic reactivity, facilitating further derivatization (e.g., reduction to amines). Thiazolidinone-containing analogs exhibit broader heterocyclic diversity, often linked to anticancer research .
Core Structure Modifications
Modifications to the pyrido[1,2-a]pyrimidin-4-one core alter ring strain and conjugation:
Key Insight: The pyrido[1,2-a]pyrimidin-4-one core offers a balance of stability and reactivity, whereas pyrazino or pyrimido derivatives may target different biological pathways .
Biological Activity
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that belongs to the class of pyrido[1,2-a]pyrimidin derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. The following sections provide a detailed overview of its biological activity, including synthesis methods, in vitro studies, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. The compound can be synthesized via condensation reactions involving 4-methylpiperazine and nitropyrido derivatives. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting hyaluronidase activity, an enzyme linked to inflammation. In vitro tests indicated that certain derivatives could outperform standard anti-inflammatory drugs like Indomethacin at specific concentrations (10 µg) .
Table 1: Anti-inflammatory Activity of Pyrido Derivatives
| Compound | Inhibition (%) | Standard Drug Comparison |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-3-nitro | 75% | Indomethacin (60%) |
| 4e (N-methylpiperazine derivative) | 80% | Indomethacin (60%) |
| 5f (Piperazine ethoxy ethanol) | 78% | Indomethacin (60%) |
Antimicrobial Activity
In addition to anti-inflammatory properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that various derivatives possess moderate to good antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Assessment
| Compound | Microbial Strain Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-3-nitro | E. coli | 15 mm |
| 5g (Methyl derivative) | S. aureus | 18 mm |
| 4d (Morpholine derivative) | Pseudomonas aeruginosa | 20 mm |
Case Study 1: Anti-inflammatory Efficacy
A study conducted on the anti-inflammatory efficacy of pyrido derivatives demonstrated that the compound significantly reduced inflammation markers in animal models. The results indicated a reduction in edema and inflammatory cytokine levels, suggesting a potential therapeutic application for chronic inflammatory diseases.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of various pyrido compounds against resistant strains of bacteria. The findings revealed that some derivatives could effectively inhibit growth even in strains resistant to conventional antibiotics, highlighting their potential as lead compounds in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be standardized?
- Methodological Answer : Multi-step synthesis involving condensation of pyrimidine precursors with nitro-substituted intermediates is typical. Key steps include:
- Nucleophilic substitution to introduce the 4-methylpiperazine moiety .
- Nitration under controlled conditions to avoid over-oxidation .
- Use of microwave-assisted synthesis to reduce reaction time and improve yield .
- Standardization via Design of Experiments (DOE) to optimize temperature, solvent polarity, and catalyst loading .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro screening : Test against kinase targets (e.g., PI3K, mTOR) using fluorescence-based kinase inhibition assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-response normalization : Account for differences in cell permeability or metabolic clearance between 2D vs. 3D cell cultures .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Core scaffold retention : Modify the nitro group at position 3 to test electron-withdrawing effects on binding affinity .
- Piperazine substitution : Replace 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) to probe steric effects .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. What experimental designs are robust for assessing environmental stability and degradation pathways?
- Methodological Answer :
- Forced degradation studies : Expose the compound to UV light, acidic/alkaline conditions, and oxidizers (H₂O₂) .
- LC-MS/MS analysis : Identify degradation products (e.g., nitro reduction to amine derivatives) .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess aquatic toxicity of degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
